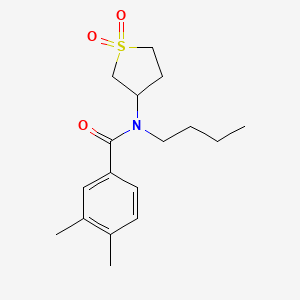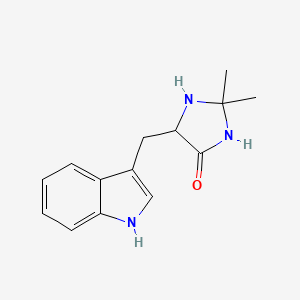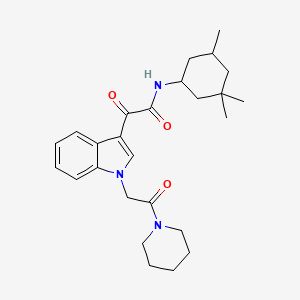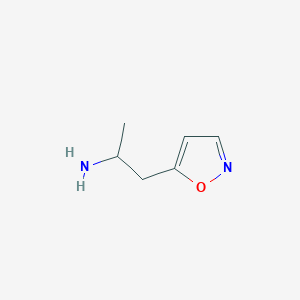![molecular formula C9H14O2 B2387884 Spiro[3.4]octane-7-carboxylic acid CAS No. 2309448-93-7](/img/structure/B2387884.png)
Spiro[3.4]octane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A general approach to a new generation of spirocyclic molecules, such as oxa-spirocycles, has been developed . The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared . Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . This review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis .Molecular Structure Analysis
Spiro[3.4]octane-7-carboxylic acid is a bicyclic organic compound. Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Physical And Chemical Properties Analysis
Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Spirocyclic compounds, including spirooxindoles, have gained significant attention in drug discovery. The unique 3D structure of spirocycles often enhances their physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability. Researchers have explored spiro[3.4]octane-7-carboxylic acid derivatives as potential drug candidates due to their structural diversity and potential biological activity .
Catalysis and Synthetic Methodologies
Spirocyclic oxindoles, including those derived from spiro[3.4]octane-7-carboxylic acid, serve as valuable model compounds for developing enantioselective catalytic methodologies. Researchers study their reactivity and stereochemistry to design efficient synthetic routes. These methodologies contribute to the synthesis of complex molecules and natural products .
Total Synthesis of Natural Products
Spiro[3.4]octane-7-carboxylic acid derivatives play a crucial role as intermediates or final products in total synthesis. By incorporating these spirocyclic motifs, chemists can access novel chemical space and create structurally diverse natural products. Their use in total synthesis showcases their versatility and synthetic utility .
Materials Science and Supramolecular Chemistry
Spirocyclic compounds find applications beyond medicinal chemistry. Researchers explore their use in materials science, where their unique 3D architecture influences properties like solubility, crystallinity, and self-assembly behavior. Spiro[3.4]octane-7-carboxylic acid derivatives may contribute to novel materials with tailored properties .
Biological Activity and Bioactivity Screening
Scientists investigate the biological activity of spirocyclic compounds, including those derived from spiro[3.4]octane-7-carboxylic acid. Bioactivity assays help identify potential targets, such as enzymes or receptors. These studies guide further exploration of their pharmacological relevance .
Chiral Ligands and Asymmetric Synthesis
The chiral spirocyclic motifs present in spiro[3.4]octane-7-carboxylic acid derivatives serve as valuable ligands in asymmetric catalysis. Researchers design and optimize these ligands to achieve high enantioselectivity in various transformations. Their application extends to the synthesis of enantiopure compounds .
Direcciones Futuras
The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future direction could be the exploration of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
Propiedades
IUPAC Name |
spiro[3.4]octane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-2-5-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNDYBBIBDIDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.4]octane-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)
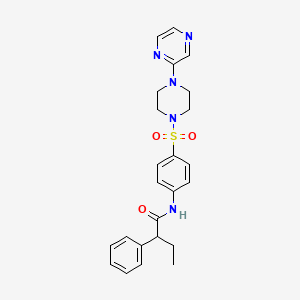
![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)
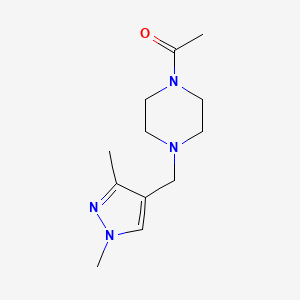
![5-{[(4-Acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)

![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)
